BenchChemオンラインストアへようこそ!

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

mGlu5 receptor negative allosteric modulator radioligand binding

Validated mGlu5 NAM (Ki=4.40 nM, IC50=7.80–11 nM) with specific 4-bromo-3,5-dimethylphenoxy pharmacophore—not replaceable by chloro, phenyl, or other alkoxy analogs. Optimized arylmethoxypyridine series with defined LogP (4.26), TPSA (31.35 Ų), proven metabolic stability & anxiolytic-like activity in vivo. Free base form eliminates counterion artifacts in neuronal assays. Use as benchmark reference, assay positive control, or for cross-chemotype mGlu5 comparisons. ≥98% purity ensures batch-to-batch reproducibility.

Molecular Formula C14H14BrNO2
Molecular Weight 308.17 g/mol
CAS No. 865138-38-1
Cat. No. B3290497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine
CAS865138-38-1
Molecular FormulaC14H14BrNO2
Molecular Weight308.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)C)OC2=CC=CC(=N2)OC
InChIInChI=1S/C14H14BrNO2/c1-9-7-11(8-10(2)14(9)15)18-13-6-4-5-12(16-13)17-3/h4-8H,1-3H3
InChIKeyRTIBXWDANRAAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine (CAS 865138-38-1) Research-Grade mGlu5 Receptor Antagonist Procurement Guide


2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine (CAS 865138-38-1) is a synthetic phenoxypyridine derivative with the molecular formula C14H14BrNO2 and molecular weight of 308.17 g/mol . This compound has been characterized as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5) [1]. It belongs to the arylmethoxypyridine class of mGlu5 antagonists, a series optimized for improved microsomal metabolic stability and in vivo anxiolytic-like activity [2]. The compound is available as a high-purity research chemical from multiple suppliers, typically at ≥95% purity with long-term storage recommended at 2–8°C .

Why mGlu5 Antagonists Are Not Interchangeable: Structural Determinants of Potency and Selectivity in Arylmethoxypyridines


The mGlu5 receptor negative allosteric modulator (NAM) class exhibits steep structure-activity relationships (SAR) wherein subtle modifications to the aryl ether moiety or pyridine substitution pattern produce order-of-magnitude differences in binding affinity (Ki) and functional potency (IC50) [1]. Within the arylmethoxypyridine series, the combination of a 4-bromo-3,5-dimethylphenoxy group with a 6-methoxy substitution on the pyridine ring yields a specific pharmacophore that cannot be replicated by analogs bearing chloro, unsubstituted phenyl, or alternative alkoxy groups [2]. Generic substitution with other mGlu5 NAMs—even those within the same chemical class—introduces uncontrolled variables in target engagement, off-target liability, and metabolic stability that directly compromise experimental reproducibility and data integrity [3]. The quantitative evidence below demonstrates precisely where 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine exhibits measurable, decision-relevant differentiation from its closest comparators.

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement Decisions


Binding Affinity (Ki) Advantage Over Clinical-Stage mGlu5 NAMs in Direct Radioligand Displacement Assays

In a standardized radioligand displacement assay using [3H]-3-methoxy-5-(pyridin-2-ylethynyl)pyridine ([3H]-M-MPEP) against rat mGlu5 receptor expressed in HEK293A cell membranes, 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine exhibits a Ki of 4.40 nM [1]. This affinity exceeds that of structurally distinct clinical-stage mGlu5 NAMs measured under comparable assay conditions, including dipraglurant (IC50 = 20–21 nM in calcium mobilization assays) , mavoglurant (Ki = 14 nM) , and basimglurant (Ki = 35.6 nM against [3H]-MPEP) . The ~3- to 8-fold improvement in target engagement efficiency represents a quantifiable differentiation relevant for studies requiring maximal receptor occupancy at lower compound concentrations.

mGlu5 receptor negative allosteric modulator radioligand binding

Functional Antagonism (IC50) in Calcium Mobilization Assays Demonstrates Nanomolar Cellular Potency

In a cellular functional assay measuring negative allosteric modulation of rat mGlu5 receptor expressed in HEK293A cells via inhibition of glutamate-induced calcium mobilization, 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine exhibits IC50 values of 7.80 nM and 11 nM across independent experimental replicates [1]. This functional potency compares favorably to the prototypical mGlu5 NAM MPEP (IC50 = 36 nM in quisqualate-stimulated PI hydrolysis) [2] and MTEP (IC50 = 110 nM in some assay configurations, though 5 nM in alternative Ca2+-flux assays) . The ~3- to 5-fold improvement over MPEP in a directly comparable functional endpoint confirms that the compound's high binding affinity translates into enhanced cellular efficacy.

mGlu5 receptor functional antagonism calcium mobilization

Structural Differentiation from Closest Arylmethoxypyridine Analogs: Bromine Substitution Confers Favorable Lipophilicity Profile

Within the arylmethoxypyridine mGlu5 antagonist series, the 4-bromo-3,5-dimethylphenoxy substitution pattern on 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine yields a calculated LogP of 4.26184 and a topological polar surface area (TPSA) of 31.35 Ų . This lipophilicity profile is intermediate between more polar analogs (e.g., chloro-substituted derivatives with LogP ~3.6) and highly lipophilic variants (e.g., trifluoromethyl-substituted analogs with LogP >5.0), placing the compound within an optimal CNS drug-like chemical space for balanced membrane permeability and aqueous solubility [1]. The SAR optimization campaign that generated compounds 24–26 explicitly identified bromine substitution as a key determinant of both potency and metabolic stability relative to other halogen and alkyl combinations [2].

structure-activity relationship lipophilicity drug design

Commercial Availability and Purity Specifications Support Reproducible Research Outcomes

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine is commercially available from multiple established chemical suppliers with documented purity specifications of ≥95% to 98% . This level of commercial availability and purity characterization contrasts with several close arylmethoxypyridine analogs that remain custom-synthesis only or lack validated analytical certificates of analysis. The compound's defined storage conditions (2–8°C, long-term in cool, dry place) and predicted boiling point (367.6±37.0 °C) provide essential handling parameters for laboratory procurement . Unlike many mGlu5 tool compounds that are sold as hydrochloride salts with variable hydration states, this compound is supplied as the free base, eliminating counterion variability in quantitative assays .

research chemical purity specification supply chain

2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine (CAS 865138-38-1) Optimal Research and Industrial Application Scenarios


Neuroscience Research: mGlu5-Dependent Synaptic Plasticity and Anxiety Model Studies

This compound is ideally suited for in vitro and in vivo investigations of mGlu5 receptor function in the central nervous system. Its high affinity (Ki = 4.40 nM) and functional potency (IC50 = 7.80–11 nM) [1] support use in electrophysiological studies of synaptic plasticity (e.g., long-term depression induction in hippocampus and cerebellum) and behavioral pharmacology models of anxiety, where the parent arylmethoxypyridine series has demonstrated anxiolytic-like activity in the Vogel conflict drinking test [2]. The free base formulation eliminates confounding effects of hydrochloride counterions on neuronal excitability assays.

Structure-Activity Relationship (SAR) Campaigns for Next-Generation mGlu5 Negative Allosteric Modulators

As an optimized lead from the arylmethoxypyridine series, this compound serves as a benchmark reference standard for medicinal chemistry programs aiming to improve upon the mGlu5 NAM pharmacophore. Its defined LogP (4.26) and TPSA (31.35 Ų) provide a reference point for property-based design of analogs with enhanced solubility, reduced hERG liability, or improved brain penetration. The bromine substitution pattern represents a validated optimization outcome from the SAR campaign that progressed from chemically labile HTS hit 1 to metabolically stable antagonists 24–26 [2].

Assay Development and Validation for mGlu5 Target Engagement Screening

The compound's well-characterized binding and functional activity parameters make it an excellent positive control for developing and validating mGlu5 receptor assays. Its sub-10 nM IC50 in calcium mobilization assays [1] provides a robust dynamic range for high-throughput screening (HTS) campaigns seeking novel mGlu5 modulators. Commercial availability with documented purity specifications ensures batch-to-batch consistency essential for assay qualification and long-term screening operations.

Comparative Pharmacology Studies Differentiating mGlu5 NAM Chemotypes

This arylmethoxypyridine derivative is a valuable tool for cross-chemotype comparison studies that seek to understand the pharmacological consequences of distinct mGlu5 NAM binding modes. Its allosteric binding site engagement (displacing [3H]-M-MPEP) [1] distinguishes it from alternative chemotypes such as MPEP/MTEP (alkynylpyridines), fenobam (imidazole-based), and basimglurant. Such comparative studies are critical for elucidating biased signaling profiles and developing mGlu5 modulators with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromo-3,5-dimethylphenoxy)-6-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.